N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c28-23(13-18-30-22-5-2-1-3-6-22)25-20-9-11-21(12-10-20)26-14-4-15-27(17-16-26)24(29)19-7-8-19/h1-3,5-6,9-12,19H,4,7-8,13-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYTWZAKMMTHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 423.58 g/mol. The compound features a cyclopropanecarbonyl group attached to a 1,4-diazepane structure, which is linked to a phenylthio and propanamide moiety. Below is a summary of its key molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O2S |
| Molecular Weight | 423.58 g/mol |
| IUPAC Name | N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide |
| LogP | 3.0621 |
| Polar Surface Area | 60.963 Ų |
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways and interact with various biological targets.
Anti-Cancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant anti-cancer properties. For instance:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity (e.g., 2 μM for SW480) .
- Mechanism : The compound may inhibit Wnt-dependent transcription pathways, which are crucial in many cancer types .
Neuroprotective Effects
The structural components suggest potential neuroprotective effects:
- Mechanism Exploration : The diazepane ring may interact with neurotransmitter systems or neurotrophic factors, promoting neuronal survival and reducing apoptosis in neuronal models.
Case Studies
Several studies have explored the biological activity of compounds with similar structures:
- Study on Analog Compounds : A study investigated the effects of cyclopropanecarbonyl derivatives on cancer cell lines, demonstrating significant inhibition of cell growth and altered expression of proliferation markers such as Ki67 .
- Neuroprotective Studies : Research on related diazepane derivatives indicated potential benefits in models of neurodegeneration, suggesting that modifications to the cyclopropanecarbonyl structure could enhance neuroprotective properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,4-Diazepane Cores
The compound shares a 1,4-diazepane scaffold with several synthesized derivatives reported in studies on dopamine D3 receptor ligands. Key structural variations among these analogs include substitutions on the diazepane ring and modifications to the aryl/thiophene-propanamide side chains. Below is a comparative analysis:
Key Differences and Implications
Substituent Effects: The cyclopropanecarbonyl group in the target compound introduces a strained cyclopropane ring, which may confer unique conformational rigidity compared to halogenated (e.g., 3,5-dichlorophenyl in 7x) or electron-deficient (e.g., 3-cyanophenyl in 7t) substituents. This rigidity could influence receptor binding pocket interactions .
Synthetic Accessibility: Derivatives with trifluoromethyl groups (e.g., 7u, 9b) were synthesized in higher yields (51–56%) compared to cyano-substituted analogs (39%), suggesting that electron-withdrawing groups may complicate reaction pathways . The target compound’s cyclopropanecarbonyl moiety likely requires specialized reagents (e.g., cyclopropanecarbonyl chloride), which may limit scalability compared to simpler aryl substitutions .
Spectroscopic Characterization :
- 1H NMR profiles of analogs such as 7q (δ 7.62–1.78 ppm) and 7s (δ 7.64–1.86 ppm) reveal distinct aromatic and alkyl proton environments, reflecting substituent-dependent electronic effects . The target compound’s NMR spectrum would likely show unique shifts due to the cyclopropane ring’s anisotropic effects.
Functional Group Impact on Pharmacological Properties
- Phenylthio-propanamide vs. Pentanamide Chains : The target compound’s phenylthio-propanamide side chain differs from the pentanamide chains in analogs like 7x or 9b. The sulfur atom in the thioether linkage may alter redox stability or hydrogen-bonding capacity compared to oxygen-containing analogs .
- Thiophene vs.
Q & A
Q. Basic
- 1H NMR : Key signals include broad singlets for diazepane protons (δ 3.16–3.33 ppm) and aromatic protons (δ 6.78–7.62 ppm) .
- LC/MS : Confirm molecular weight using electrospray ionization (ESI+) with [M+H]+ peaks. For example, a compound with C24H29N3O3S would show [M+H]+ at m/z 448.2 .
Advanced : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the diazepane and phenylthio regions .
How can structure-activity relationship (SAR) studies be designed for dopamine receptor selectivity?
Q. Advanced
Analog Synthesis : Replace the cyclopropanecarbonyl group with electron-withdrawing (e.g., 3-cyanophenyl) or electron-donating (e.g., 2-methoxyphenyl) substituents to probe steric and electronic effects .
In Vitro Assays : Evaluate binding affinity (Ki) at D2/D3 receptors using radioligand displacement (e.g., [³H]spiperone for D2, [³H]PD-128907 for D3).
Data Analysis : Use Schild regression to compare selectivity ratios. For example, a compound with 10-fold higher D3 affinity than D2 suggests therapeutic potential for neuropsychiatric disorders .
Case Study : Substituting 3,5-dichlorophenyl for cyclopropanecarbonyl reduced D3 selectivity by 30% .
How should researchers resolve contradictions in biological activity data across structural analogs?
Q. Advanced
Validate Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 expressing human D3 receptors) and ligand concentrations.
Check Metabolic Stability : Use liver microsome assays to rule out rapid degradation (e.g., CYP3A4/5-mediated oxidation of the phenylthio group) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in D3 receptor homology models. Contradictions may arise from subtle conformational changes in the diazepane ring .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : Use SwissADME to estimate logP (target: 2.5–3.5 for CNS penetration), topological polar surface area (TPSA <70 Ų for blood-brain barrier permeability), and CYP450 interactions .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict oxidation sites (e.g., sulfur in phenylthio group) .
How can researchers troubleshoot low yields in the final coupling step?
Q. Basic
- Activation : Use HATU or EDCI/HOBt for amide bond formation instead of DCC to minimize side reactions.
- Solvent Choice : Replace dichloromethane with DMF to improve solubility of aromatic intermediates .
Advanced : Employ microwave-assisted synthesis (60°C, 150 W) to accelerate coupling reactions and improve yields by 15–20% .
What strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
